molecular formula C22H16Cl2N2O2S B11690262 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B11690262
M. Wt: 443.3 g/mol
InChI Key: MBEVVNJRKJPSEU-JAIQZWGSSA-N
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Description

The compound (2Z,5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a thiazolidinone ring, a furan ring, and various substituents including dichlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a dichlorophenyl furan as the starting material.

    Condensation Reaction: The final step involves a condensation reaction between the thiazolidinone intermediate and the furan derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: These compounds share the dichlorophenyl group and exhibit similar reactivity in substitution reactions.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, which are studied for their biological activity.

    Furan Derivatives: Compounds containing the furan ring, known for their diverse chemical reactivity.

Uniqueness

The uniqueness of (2Z,5Z)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S/c1-12-7-13(2)9-15(8-12)25-22-26-21(27)20(29-22)11-16-4-6-19(28-16)17-10-14(23)3-5-18(17)24/h3-11H,1-2H3,(H,25,26,27)/b20-11-

InChI Key

MBEVVNJRKJPSEU-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C

Origin of Product

United States

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